6-(Bromomethyl)-9H-purine
Overview
Description
6-(Bromomethyl)-9H-purine is a brominated derivative of purine, an aromatic heterocyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bromomethyl group attached to the purine ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-9H-purine typically involves the bromomethylation of purine. One common method is the reaction of purine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Produces substituted purines with various functional groups.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methylated purines.
Scientific Research Applications
6-(Bromomethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the development of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-9H-purine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of nucleic acid function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
6-Chloromethyl-9H-purine: Similar in structure but with a chlorine atom instead of bromine.
6-Methyl-9H-purine: Lacks the halogen atom, resulting in different reactivity.
9H-Purine: The parent compound without any substituents.
Uniqueness: 6-(Bromomethyl)-9H-purine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it more reactive in nucleophilic substitution reactions, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
6-(bromomethyl)-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRSLPCFTVMQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161988 | |
Record name | 6-(Bromomethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14225-98-0 | |
Record name | 6-(Bromomethyl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Bromomethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 6-(bromomethyl)-9H-purine and xanthine oxidase?
A1: The research demonstrates that this compound undergoes a unique reaction with xanthine oxidase. [] Instead of being a typical substrate, this compound acts as a mechanism-based inhibitor. This means it interacts with the enzyme in a way that leads to its own chemical modification (reductive debromination) and simultaneously causes a covalent change to the enzyme's FAD prosthetic group. This interaction ultimately inhibits the enzyme's activity.
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